Fmoc-PEG8-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

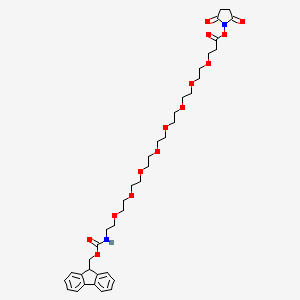

Fmoc-PEG8-NHS ester is a polyethylene glycol linker containing a 9-fluorenylmethoxycarbonyl-protected amine and an N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG8-NHS ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

NHS Ester Reactivity

The NHS ester group reacts with primary amines (-NH₂) under neutral to slightly alkaline conditions (pH 7.2–8.5) to form stable amide bonds . The reaction mechanism involves:

- Nucleophilic attack : The amine group attacks the electrophilic carbonyl carbon of the NHS ester.

- Release of N-hydroxysuccinimide (NHS) : A byproduct that absorbs at 260–280 nm .

- Amide bond formation : Creates covalent linkages between PEG and target molecules (e.g., proteins, peptides) .

Competing Hydrolysis Reaction :

NHS esters undergo hydrolysis in aqueous media, with rates dependent on pH and temperature:

| pH | Temperature | Hydrolysis Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Fmoc Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose a free amine for secondary conjugation :

Reaction Conditions :

- Deprotection agent : Piperidine, morpholine, or DBU .

- Time : 30 minutes at room temperature .

- Yield : >95% free amine generation .

NHS Ester Coupling

Optimal conditions for NHS ester reactions with primary amines:

Case Study : Conjugation of azido-dPEG8-NHS ester to a peptide yielded 11.6% after 48 hours at room temperature in DMSO, purified via RP-HPLC .

Sequential Conjugation Workflow

A typical two-step protocol for this compound:

- Primary reaction : NHS ester reacts with lysine residues (pH 8.0, 4°C, 2 hours) .

- Deprotection : Fmoc removed with piperidine (20% in DMF, 30 minutes) .

- Secondary reaction : Free amine linked to carboxylic acids via EDC/NHS chemistry .

Example Synthesis :

Fmoc-NH-PEG8-CH2CH2COOH was activated with NHS/EDC and conjugated to 17β-estradiol, achieving 16% yield after HPLC purification .

Comparative Analysis of PEG-NHS Esters

Limitations and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis | Use excess reagent (3–5 eq.) |

| Low amine accessibility | Introduce PEG spacers to reduce steric hindrance |

| Fmoc stability | Avoid prolonged exposure to strong acids |

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : Fmoc-PEG8-NHS ester serves as a linker for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the PEGylation process.

Applications :

- Antibody-Drug Conjugates (ADCs) : The compound is used to create stable linkers that connect cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. The hydrophilic nature of PEG improves solubility and circulation time in the bloodstream .

- Protein Modification : this compound modifies proteins to enhance their pharmacokinetic properties, such as solubility and stability. This modification can reduce immunogenicity, prolong half-life, and improve therapeutic efficacy .

Drug Delivery Systems

Overview : The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents.

Applications :

- Nanoparticle Formulations : In lipid nanoparticle (LNP) systems used for mRNA delivery, PEG linkers like this compound improve the stability and bioavailability of the encapsulated mRNA .

- PROTAC Synthesis : this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which selectively degrade target proteins by linking them to E3 ubiquitin ligases .

Peptide Synthesis

Overview : The Fmoc group allows for selective deprotection under mild conditions, making this compound ideal for peptide synthesis.

Applications :

- Solid Phase Peptide Synthesis (SPPS) : This compound is employed in SPPS to facilitate the synthesis of complex peptides by providing a hydrophilic spacer that enhances solubility during the synthesis process .

- Functionalization of Oligonucleotides : this compound can be used to modify oligonucleotides for various applications in gene therapy and molecular diagnostics .

Case Studies

Wirkmechanismus

The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-PEG4-NHS ester

- Fmoc-PEG6-NHS ester

- Fmoc-PEG12-NHS ester

Comparison: Fmoc-PEG8-NHS ester is unique due to its optimal length of the polyethylene glycol spacer, which provides a balance between solubility and reactivity. Compared to shorter spacers like Fmoc-PEG4-NHS ester, it offers better solubility. Compared to longer spacers like Fmoc-PEG12-NHS ester, it provides better reactivity and stability .

Biologische Aktivität

Fmoc-PEG8-NHS ester is a specialized chemical compound widely used in bioconjugation applications, particularly in the fields of drug delivery and protein engineering. This compound combines a polyethylene glycol (PEG) chain with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a N-hydroxysuccinimide (NHS) ester functional group, making it a versatile tool for linking biomolecules.

Chemical Structure and Properties

- Molecular Formula : C38H52N2O14

- Molecular Weight : 760.8 g/mol

- CAS Number : 1334170-03-4

- Purity : Typically ≥95% .

The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. The hydrophilicity provided by the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications .

This compound functions primarily through its ability to form stable amide bonds with various biomolecules, including proteins and drugs. The NHS ester reacts with nucleophilic amino groups (e.g., from lysine residues in proteins), facilitating the formation of covalent bonds that are essential for creating bioconjugates. This property is particularly valuable in targeted therapies, where the specificity and efficacy of therapeutic agents can be significantly enhanced by their conjugation to antibodies or other targeting moieties .

Biological Applications

- Antibody-Drug Conjugates (ADCs) : this compound is commonly used in the synthesis of ADCs, which link cytotoxic drugs to monoclonal antibodies. This approach allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity .

- PROTACs (Proteolysis Targeting Chimeras) : This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The unique structure of this compound facilitates the creation of these bifunctional molecules, enhancing their therapeutic potential .

- Bioconjugation Studies : Research has demonstrated that compounds linked via this compound exhibit improved pharmacokinetics, including reduced immunogenicity and enhanced circulation time in biological systems. Studies have shown that these conjugates maintain their biological activity over time, making them suitable for long-term applications .

Comparative Analysis with Other Linkers

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-PEG4-NHS ester | Shorter PEG chain (4 units) | Faster reaction kinetics due to shorter length |

| DBCO-PEG8-NHS ester | Contains dibenzocyclooctyne | Useful for bioorthogonal reactions |

| Maleimide-PEG8-NHS | Maleimide functional group | Selective reactivity with thiols |

| Biotin-PEG8-NHS | Biotin functional group | Strong affinity for streptavidin |

The unique combination of the Fmoc protecting group and NHS ester in this compound distinguishes it from other PEG-based linkers, providing both protection and reactivity for diverse applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Targeted Drug Delivery : A study demonstrated that ADCs synthesized using this compound showed significantly improved targeting capabilities and reduced off-target effects compared to traditional drug delivery methods .

- Chemoproteomic Profiling : Research utilizing NHS esters as probes revealed their ability to selectively label nucleophilic sites on proteins, facilitating the mapping of protein interactions and post-translational modifications across complex proteomes .

- Synthesis of PROTACs : A review highlighted the role of this compound in developing PROTACs that effectively target and degrade specific proteins involved in cancer progression, showcasing its potential in therapeutic development .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSAHSNOOQLQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.